molecular formula C7H7N3O B3052958 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 4926-20-9

8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B3052958
CAS RN: 4926-20-9
M. Wt: 149.15 g/mol
InChI Key: CLVCCQWNBPZASC-UHFFFAOYSA-N
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Description

“8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyridines . It is a derivative of the broader class of azaheteroarenes .


Synthesis Analysis

The synthesis of triazolopyridines, such as “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, can be achieved through an oxidative [4 + 1] annulation . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes . The reaction shows a wide substrate scope and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives can be analyzed using X-ray diffractometry and spectroscopic techniques . The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of [RhCl (CO) 2 (Tripy)] complexes, and proved to be strongly dependent on the substitution pattern .


Chemical Reactions Analysis

The chemical reactions involving “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives can be quite diverse. For instance, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl (COD)] 2 and [PdCl (allyl)] 2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives can be studied using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .

Mechanism of Action

The mechanism of action of “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives is not fully understood and may vary depending on the specific derivative and its biological target . Some derivatives have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives could involve further exploration of their potential applications in various fields, such as medicinal chemistry. For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

8-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVCCQWNBPZASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290736
Record name 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS RN

4926-20-9
Record name 8-Methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4926-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 70719
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[4, 8-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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